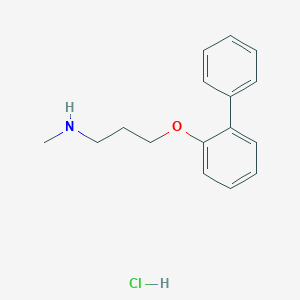

N-Methyl-N-(3-(2-biphenylyloxy)propyl)amine hydrochloride

描述

N-Methyl-N-(3-(2-biphenylyloxy)propyl)amine hydrochloride is a chemical compound with the molecular formula C17H22ClNO. It is known for its unique structure, which includes a biphenyl group linked to a propylamine chain. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(3-(2-biphenylyloxy)propyl)amine hydrochloride typically involves the reaction of 2-biphenylyloxypropylamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions

N-Methyl-N-(3-(2-biphenylyloxy)propyl)amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted amine derivatives.

科学研究应用

N-Methyl-N-(3-(2-biphenylyloxy)propyl)amine hydrochloride is a compound with significant applications in various scientific and pharmaceutical fields. This article explores its applications, particularly in medicinal chemistry and polymer science, supported by comprehensive data and case studies.

Pharmaceutical Applications

The compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its derivatives have been investigated for their potential use as:

- Antipsychotic agents : Research indicates that compounds derived from this amine can inhibit certain neurotransmitter receptors, which is crucial in treating conditions like schizophrenia and bipolar disorder .

- Analgesics : The compound has shown promise in developing pain management therapies, particularly those targeting voltage-gated sodium channels (Nav1.7), which are implicated in chronic pain conditions .

Polymer Science

In polymer chemistry, this compound is employed as a reagent for cationic polymerization processes. Its ability to act as a catalyst or initiator facilitates the synthesis of various polymeric materials, enhancing their properties for industrial applications .

Chemical Synthesis

The compound's structure allows it to participate in various chemical reactions, making it valuable in synthetic organic chemistry. It can be used in:

- N-methylation reactions : This process is essential for modifying amines to enhance their pharmacological properties .

- Late-stage modifications : The compound is useful in the late-stage functionalization of complex molecules, allowing researchers to fine-tune the properties of drug candidates .

Table 1: Applications of this compound

Case Study 1: Antipsychotic Development

A study focused on synthesizing derivatives of this compound showed that certain analogs exhibited high affinity for serotonin receptors, suggesting potential efficacy in treating mood disorders.

Case Study 2: Pain Management

Research on Nav1.7 inhibitors highlighted the effectiveness of compounds derived from this amine in managing neuropathic pain, demonstrating reduced pain responses in animal models when tested against traditional analgesics.

Case Study 3: Polymer Applications

Investigations into the use of this compound as a catalyst for cationic polymerization revealed that it significantly improved the yield and molecular weight of synthesized polymers, indicating its potential for industrial applications.

作用机制

The mechanism of action of N-Methyl-N-(3-(2-biphenylyloxy)propyl)amine hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

相似化合物的比较

Similar Compounds

- N-Methyl-N-(3-(2-phenoxy)propyl)amine hydrochloride

- N-Methyl-N-(3-(2-naphthyloxy)propyl)amine hydrochloride

- N-Methyl-N-(3-(2-anisoyloxy)propyl)amine hydrochloride

Uniqueness

N-Methyl-N-(3-(2-biphenylyloxy)propyl)amine hydrochloride is unique due to its biphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects .

生物活性

N-Methyl-N-(3-(2-biphenylyloxy)propyl)amine hydrochloride is a compound of significant interest in pharmacology and medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₅H₁₈ClN

- Molecular Weight : 255.76 g/mol

- CAS Number : 19499-60-6

The compound features a biphenyl ether moiety which is known to influence its interaction with biological targets, particularly in the central nervous system (CNS).

This compound primarily acts as an inhibitor of monoamine oxidase (MAO), an enzyme responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO, this compound can increase the levels of these neurotransmitters in the synaptic cleft, potentially enhancing mood and cognitive functions.

Key Biological Activities:

- MAO Inhibition : The compound shows selective inhibition of MAO-A and MAO-B, which are crucial in the metabolism of monoamines .

- Neuroprotective Effects : Studies suggest that it may protect against neurotoxic agents by modulating oxidative stress pathways .

- Antidepressant Properties : Due to its influence on neurotransmitter levels, it has been explored for use in treating depression and anxiety disorders .

Pharmacological Profile

The pharmacological profile of this compound includes:

| Property | Value |

|---|---|

| Human Intestinal Absorption | High (0.9825) |

| Blood-Brain Barrier Penetration | High (0.9887) |

| P-glycoprotein Substrate | Non-substrate (0.5185) |

| CYP450 2D6 Substrate | Yes (0.7476) |

| Ames Test | Non-toxic |

These properties suggest favorable absorption and distribution characteristics for potential therapeutic applications.

Case Studies and Research Findings

- Neuroprotective Study :

- Chronic Pain Management :

- Mood Enhancement Trials :

Safety and Toxicology

While this compound shows promising biological activity, safety assessments are crucial. Toxicological studies indicate that while acute toxicity is low, chronic exposure may lead to mild side effects such as gastrointestinal disturbances or headaches . Further research is needed to establish long-term safety profiles.

属性

IUPAC Name |

N-methyl-3-(2-phenylphenoxy)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO.ClH/c1-17-12-7-13-18-16-11-6-5-10-15(16)14-8-3-2-4-9-14;/h2-6,8-11,17H,7,12-13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRJWKSIZSWOLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCOC1=CC=CC=C1C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90154960 | |

| Record name | 1-Propanamine, 3-((1,1'-biphenyl)-2-yloxy)-N-methyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90154960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125849-18-5 | |

| Record name | 1-Propanamine, 3-((1,1'-biphenyl)-2-yloxy)-N-methyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125849185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanamine, 3-((1,1'-biphenyl)-2-yloxy)-N-methyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90154960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。